Regioisomeric Differentiation: 6-Isopropyl vs. 5-Isopropyl Substitution Pattern
The target compound, 6-(propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one (CAS 649570-64-9), is the 6-isopropyl regioisomer of the tetrahydrocyclopentapyranone scaffold. In contrast, CAS 649570-67-2 bears the isopropyl group exclusively at the 5-position. This regiochemical distinction is confirmed by InChI and SMILES strings: the 6-isopropyl compound has InChIKey OMJJSNZAIPMSHB-UHFFFAOYSA-N and SMILES CC(C)C1CC2=C(C1=O)OCCC2, whereas the 5-isopropyl isomer possesses a distinct InChI and SMILES reflecting substitution at position 5 [1]. Any synthetic route, SAR study, or biological assay that relies on a specific substitution geometry must use the correct regioisomer, as the spatial disposition of the isopropyl group relative to the carbonyl and ring oxygen determines both chemical reactivity and target binding.
| Evidence Dimension | Regiochemistry (substituent position on the bicyclic core) |
|---|---|
| Target Compound Data | Isopropyl at C6 (CAS 649570-64-9); SMILES: CC(C)C1CC2=C(C1=O)OCCC2 |
| Comparator Or Baseline | Isopropyl at C5 (CAS 649570-67-2); distinct SMILES and InChIKey |
| Quantified Difference | Irreconcilable structural divergence; non‑interchangeable regioisomers |
| Conditions | Structural identity confirmed by CAS registry, PubChem CID 71377794 vs. distinct PubChem CID for 649570-67-2 |
Why This Matters
Only the 6-isopropyl regioisomer provides the correct spatial arrangement of the alkyl substituent required for structure‑activity relationships or synthetic pathways, preventing procurement errors that would yield inactive or off‑target compounds.
- [1] PubChem Compound Summary for CID 71377794, 6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one. National Center for Biotechnology Information, 2026. View Source
